molecular formula C31H36O9 B1250567 2-[(1S,2R,9S,12R,13R,15S)-15-[(E)-hex-4-enoyl]-12-[(E)-oct-6-enyl]-4,6,18-trioxo-5,16,17-trioxapentacyclo[7.7.2.01,10.02,13.03,7]octadeca-3(7),10-dien-9-yl]acetic acid

2-[(1S,2R,9S,12R,13R,15S)-15-[(E)-hex-4-enoyl]-12-[(E)-oct-6-enyl]-4,6,18-trioxo-5,16,17-trioxapentacyclo[7.7.2.01,10.02,13.03,7]octadeca-3(7),10-dien-9-yl]acetic acid

Cat. No. B1250567
M. Wt: 552.6 g/mol
InChI Key: PZLSMKXFWOLXHD-FCTVBEETSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(1S,2R,9S,12R,13R,15S)-15-[(E)-hex-4-enoyl]-12-[(E)-oct-6-enyl]-4,6,18-trioxo-5,16,17-trioxapentacyclo[7.7.2.01,10.02,13.03,7]octadeca-3(7),10-dien-9-yl]acetic acid, also known as 2-[(1S,2R,9S,12R,13R,15S)-15-[(E)-hex-4-enoyl]-12-[(E)-oct-6-enyl]-4,6,18-trioxo-5,16,17-trioxapentacyclo[7.7.2.01,10.02,13.03,7]octadeca-3(7),10-dien-9-yl]acetic acid, is a useful research compound. Its molecular formula is C31H36O9 and its molecular weight is 552.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-[(1S,2R,9S,12R,13R,15S)-15-[(E)-hex-4-enoyl]-12-[(E)-oct-6-enyl]-4,6,18-trioxo-5,16,17-trioxapentacyclo[7.7.2.01,10.02,13.03,7]octadeca-3(7),10-dien-9-yl]acetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[(1S,2R,9S,12R,13R,15S)-15-[(E)-hex-4-enoyl]-12-[(E)-oct-6-enyl]-4,6,18-trioxo-5,16,17-trioxapentacyclo[7.7.2.01,10.02,13.03,7]octadeca-3(7),10-dien-9-yl]acetic acid including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

2-[(1S,2R,9S,12R,13R,15S)-15-[(E)-hex-4-enoyl]-12-[(E)-oct-6-enyl]-4,6,18-trioxo-5,16,17-trioxapentacyclo[7.7.2.01,10.02,13.03,7]octadeca-3(7),10-dien-9-yl]acetic acid

Molecular Formula

C31H36O9

Molecular Weight

552.6 g/mol

IUPAC Name

2-[(1S,2R,9S,12R,13R,15S)-15-[(E)-hex-4-enoyl]-12-[(E)-oct-6-enyl]-4,6,18-trioxo-5,16,17-trioxapentacyclo[7.7.2.01,10.02,13.03,7]octadeca-3(7),10-dien-9-yl]acetic acid

InChI

InChI=1S/C31H36O9/c1-3-5-7-8-9-11-12-18-14-23-30(17-24(33)34)16-20-25(28(36)38-27(20)35)26-19(18)15-22(21(32)13-10-6-4-2)39-31(23,26)40-29(30)37/h3-6,14,18-19,22,26H,7-13,15-17H2,1-2H3,(H,33,34)/b5-3+,6-4+/t18-,19+,22-,26+,30-,31+/m0/s1

InChI Key

PZLSMKXFWOLXHD-FCTVBEETSA-N

Isomeric SMILES

C/C=C/CCCCC[C@H]1C=C2[C@]3(CC4=C([C@H]5[C@@H]1C[C@H](O[C@]52OC3=O)C(=O)CC/C=C/C)C(=O)OC4=O)CC(=O)O

Canonical SMILES

CC=CCCCCCC1C=C2C3(CC4=C(C5C1CC(OC52OC3=O)C(=O)CCC=CC)C(=O)OC4=O)CC(=O)O

synonyms

CP 263,114
CP 263114
CP-263,114
CP-263114
phomoidride B

Origin of Product

United States

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